molecular formula C5H6N4O2 B189728 6-Amino-2-methyl-5-nitroso-1H-pyrimidin-4-one CAS No. 2209-72-5

6-Amino-2-methyl-5-nitroso-1H-pyrimidin-4-one

Cat. No. B189728
CAS RN: 2209-72-5
M. Wt: 154.13 g/mol
InChI Key: DRDJDNORXOOBHR-UHFFFAOYSA-N
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Description

6-Amino-2-methyl-5-nitroso-1H-pyrimidin-4-one, also known as 6-AMNON, is a synthetic nitrogenous base derived from the pyrimidine family of compounds. It is a stable, white, crystalline solid that is soluble in water and other polar solvents. 6-AMNON is a versatile compound that has a wide range of applications in synthetic organic chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Hydrogen-Bonded Structures

Research by Orozco et al. (2009) and others has extensively studied the hydrogen-bonded structures formed by 6-amino-2-methyl-5-nitroso-1H-pyrimidin-4-one derivatives. These studies highlight the importance of hydrogen bonding in determining the electronic structures and molecular polarization of pyrimidinone molecules. Notably, these structures form extensive networks involving various hydrogen bond types, contributing to the stability and unique properties of the compounds (Orozco, Insuasty, Cobo, & Glidewell, 2009). Additionally, the study of benzylation and nitrosation reactions of related pyrimidines has provided insights into their polymorphic forms and the effects of different substituents on molecular interactions and crystal packing (Glidewell, Low, Marchal, & Quesada, 2003).

Molecular and Supramolecular Structures

The synthesis and analysis of N-(6-amino-3,4-dihydro-3-methyl-5-nitroso-4-oxopyrimidin-2-yl) derivatives have revealed the interplay between molecular, molecular-electronic, and supramolecular structures. These studies demonstrate the role of nitroso fragments and short intermolecular hydrogen bonds in forming three-dimensional frameworks and sheets, highlighting the potential for designing novel materials and drugs (Low, López, Mascarós, Cobo Domingo, Godino, López Garzón, Gutiérrez, Melguizo, Ferguson, & Glidewell, 2000).

Coordination Chemistry and Complex Formation

Research into the coordination chemistry of 6-amino-2-methyl-5-nitroso-1H-pyrimidin-4-one derivatives has led to the discovery of complexes with metals such as Zn(II) and Cd(II), revealing the ligand's versatile coordination modes. These studies provide a foundation for the development of new coordination compounds with potential applications in catalysis, material science, and biomedicine (Arranz-Mascarós, López-Garzón, Gutiérrez-Valero, Godino-Salido, & Moreno, 2000).

Antimicrobial Activities

The exploration of the antimicrobial activities of pyrimidine derivatives, including those based on the structure of 6-amino-2-methyl-5-nitroso-1H-pyrimidin-4-one, has identified compounds with promising biological activities. This research contributes to the search for new antimicrobial agents to combat resistant pathogens (Abdel-rahman, Bakhite, & Al-Taifi, 2002).

properties

IUPAC Name

4-amino-2-methyl-5-nitroso-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4O2/c1-2-7-4(6)3(9-11)5(10)8-2/h1H3,(H3,6,7,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRDJDNORXOOBHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C(=O)N1)N=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80176590
Record name 6-Amino-2-methyl-5-nitroso-1H-pyrimidin-4-one
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Molecular Weight

154.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-2-methyl-5-nitroso-1H-pyrimidin-4-one

CAS RN

2209-72-5
Record name 6-Amino-2-methyl-5-nitroso-4(3H)-pyrimidinone
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Record name 6-Amino-2-methyl-5-nitroso-1H-pyrimidin-4-one
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Record name 6-Amino-2-methyl-5-nitroso-1H-pyrimidin-4-one
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Record name 6-AMINO-2-METHYL-5-NITROSO-1H-PYRIMIDIN-4-ONE
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